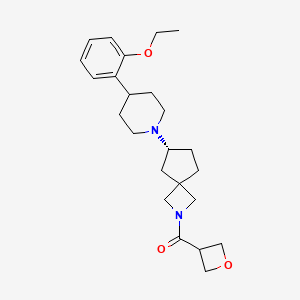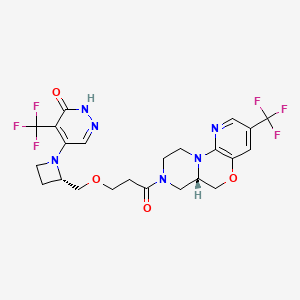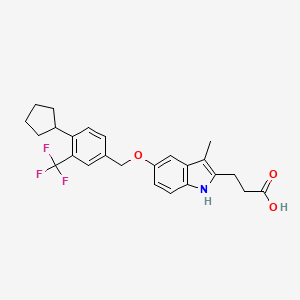
17|A-Tanghinigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17|A-Tanghinigenin is a member of the class of cardenolides, specifically a 7,8-epoxycard-20(22)-enolide substituted by hydroxy groups at positions 3 and 14. It is a steroid-like compound known for its significant biological activities, including antineoplastic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17|A-Tanghinigenin is primarily isolated from the seeds of Cerbera manghas L., a plant known for its toxic properties . The extraction process involves several steps, including solvent extraction and chromatographic purification to isolate the pure compound.
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction from natural sources remains the primary method. Advances in synthetic biology and chemical synthesis may provide alternative routes in the future.
Chemical Reactions Analysis
Types of Reactions: 17|A-Tanghinigenin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering its biological activity.
Substitution: Substitution reactions, particularly at the hydroxy groups, can lead to the formation of glycosides and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products: The major products formed from these reactions include various glycosides and oxidized derivatives, each with distinct biological activities .
Scientific Research Applications
17|A-Tanghinigenin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other steroid-like compounds.
Biology: Studied for its role in cell signaling and apoptosis.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in treating leukemia.
Mechanism of Action
17|A-Tanghinigenin exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspases, particularly caspase-3, -8, and -9, and upregulates Fas and FasL protein levels, leading to programmed cell death . The compound interacts with various molecular targets, including cell surface receptors and intracellular signaling pathways, to exert its antineoplastic effects .
Comparison with Similar Compounds
Tanghinin: A cardenolide glycoside that shares a similar structure but has additional glycosidic linkages.
Deacetyltanghinin: Another derivative with similar biological activities.
Uniqueness: 17|A-Tanghinigenin is unique due to its specific epoxy structure and hydroxy substitutions, which contribute to its potent biological activities and distinct chemical reactivity .
Properties
Molecular Formula |
C36H54O14 |
|---|---|
Molecular Weight |
710.8 g/mol |
IUPAC Name |
3-[(3R,5S,7S,10S,11R,14R,15S)-18-hydroxy-7-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2R,3R,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H54O14/c1-16-28(48-31-20(14-37)25(39)26(40)30(42)49-31)29(44-4)27(41)32(46-16)47-19-5-8-33(2)18(12-19)13-23-36(50-23)22(33)7-9-34(3)21(6-10-35(34,36)43)17-11-24(38)45-15-17/h11,16,18-23,25-32,37,39-43H,5-10,12-15H2,1-4H3/t16-,18-,19-,20+,21-,22+,23+,25+,26-,27-,28-,29-,30-,31+,32-,33-,34+,35?,36?/m0/s1 |
InChI Key |
ZMYSKDHWILCNOA-OBTQJJCBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@@H](CCC5(C46[C@H](O6)C[C@@H]3C2)O)C7=CC(=O)OC7)C)C)O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)O)O)O)CO |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C46C(O6)CC3C2)O)C7=CC(=O)OC7)C)C)O)OC)OC8C(C(C(C(O8)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)












